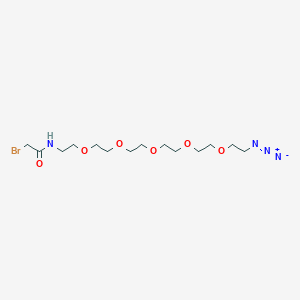
Bromoacetamido-PEG5-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoacetamido-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Bromoacetamido-PEG5-azide can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG5-azide is C14H27BrN4O6 . Its exact mass is 426.11 and its molecular weight is 427.300 .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG5-azide is a very good leaving group for nucleophilic substitution . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .科学的研究の応用
PET Imaging : A study by Kim et al. (2015) discusses the use of cRGD-PEG5-ADIBOT-F, a derivative in the series of fluorine-substituted monomeric and dimeric cRGD peptides, for positron emission tomography (PET) imaging. This compound, prepared by strain-promoted alkyne azide cycloaddition (SPAAC) reaction, demonstrated high binding affinity and was effective in tumor visualization with good contrast in in vivo studies.
Amphiphilic Polymer Co-Networks : Zhou et al. (2014) in their paper published in RSC Advances, describe the synthesis of linear polystyrene with bromo end groups, which were transformed into azido moieties. This was then reacted with mono- and dialkynyl-terminated PEG via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), leading to the formation of well-defined PS–PEG amphiphilic copolymers and polymeric co-networks (Zhou et al., 2014).
Synthesis of Reactive Nucleoside Derivatives : Elliott et al. (1987) in the Journal of Medicinal Chemistry synthesized 5'-(Bromoacetamido)-2',5'-dideoxyuridine and derivatives as potential inhibitors of enzymes metabolizing pyrimidine nucleosides, showing activity in leukemia cells and inhibiting DNA synthesis (Elliott et al., 1987).
Heterobifunctional PEG Synthesis : Mahou and Wandrey (2012) discuss synthesizing heterobifunctional PEG containing azide, among other groups. This PEG derivative particularly supports the development of materials for biomedical applications, including grafting to reinforce physical hydrogels (Mahou & Wandrey, 2012).
Synthesis of Cross-Linkers for Biomaterials : Vanderhooft et al. (2007) developed homo-bifunctional PEG derivatives, including bromoacetamido PEG, as cross-linking agents for thiol-modified derivatives of hyaluronan. These compounds were used in biocompatible materials like synthetic extracellular matrix hydrogels (Vanderhooft et al., 2007).
Catalyst Synthesis : Du et al. (2008) synthesized a quaternary ammonium bromide functionalized PEG, which acted as an efficient and recyclable catalyst for the cycloaddition reaction of aziridines to CO2, producing 5-aryl-2-oxazolidinones in high yield with excellent regioselectivity (Du et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFHNNLUORRKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG5-azide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

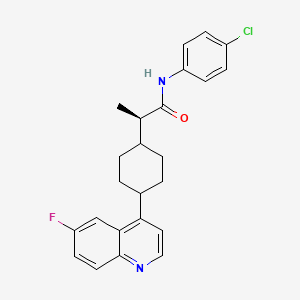

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)
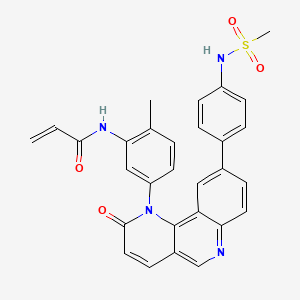
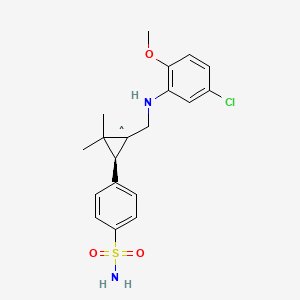
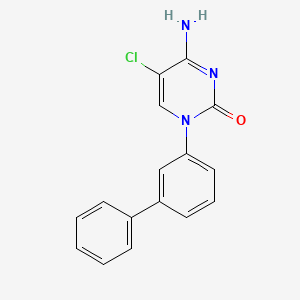
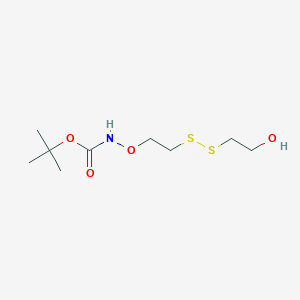

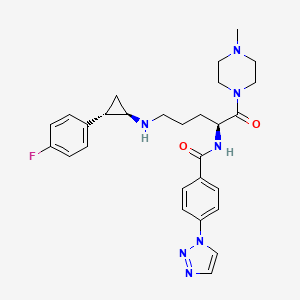
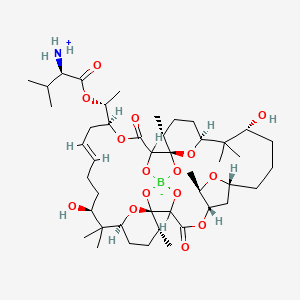

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)